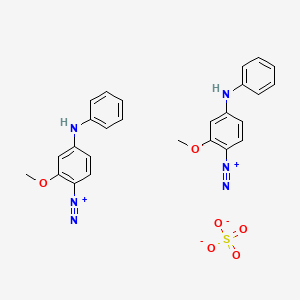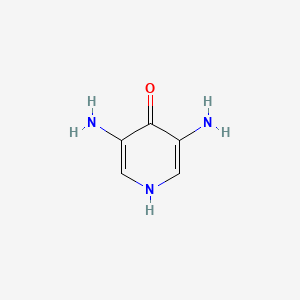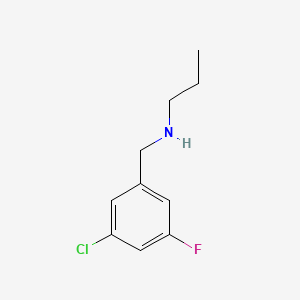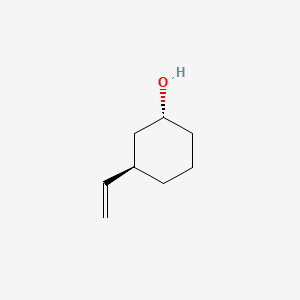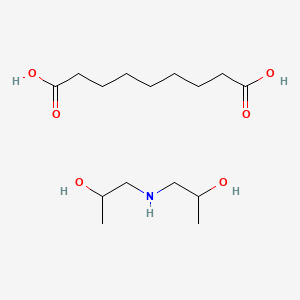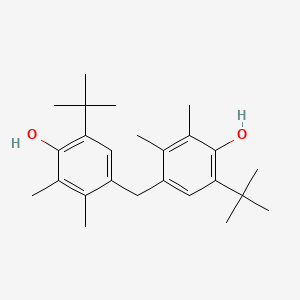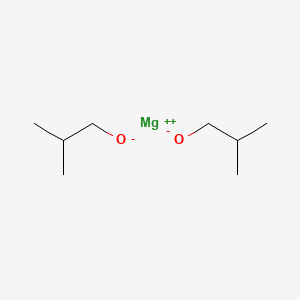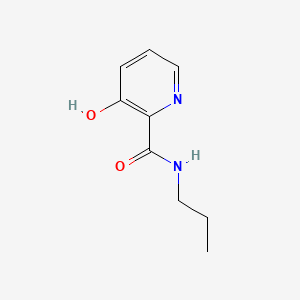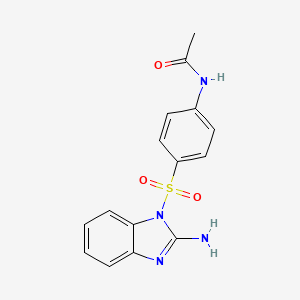
N-(4-((2-Amino-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((2-Amino-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-Amino-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 2-aminobenzimidazole with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-(4-chlorobenzenesulfonyl)-2-aminobenzimidazole. The intermediate is then reacted with acetic anhydride to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-((2-Amino-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and its ability to modulate biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-((2-Amino-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Additionally, it can modulate inflammatory pathways by inhibiting key signaling molecules such as nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) .
Comparison with Similar Compounds
Similar Compounds
N-(4-((2-Amino-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide: Known for its unique sulfonyl group and acetamide moiety.
N-(4-((2-Amino-1H-benzimidazol-1-yl)sulfonyl)phenyl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.
N-(4-((2-Amino-1H-benzimidazol-1-yl)sulfonyl)phenyl)thioacetamide: Contains a thioacetamide group, offering different chemical properties.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique biological activities and chemical reactivity. Its ability to modulate multiple biological pathways makes it a versatile compound in scientific research .
Properties
CAS No. |
193696-64-9 |
|---|---|
Molecular Formula |
C15H14N4O3S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[4-(2-aminobenzimidazol-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C15H14N4O3S/c1-10(20)17-11-6-8-12(9-7-11)23(21,22)19-14-5-3-2-4-13(14)18-15(19)16/h2-9H,1H3,(H2,16,18)(H,17,20) |
InChI Key |
JJVJGNSVTRQZAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




